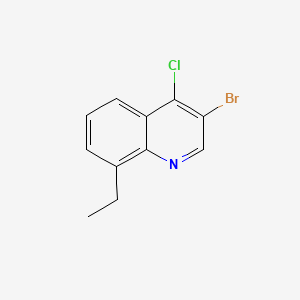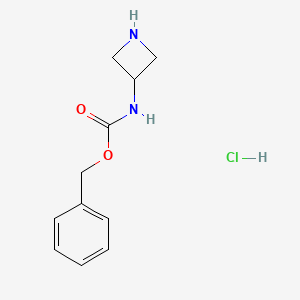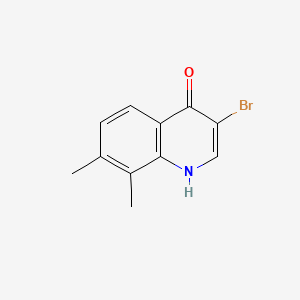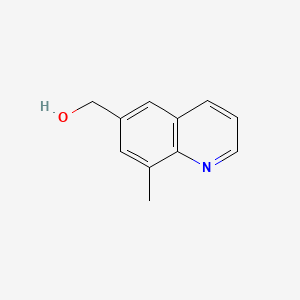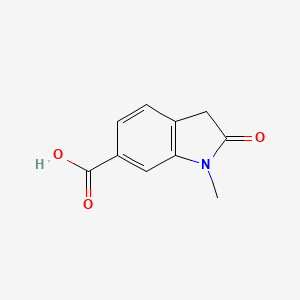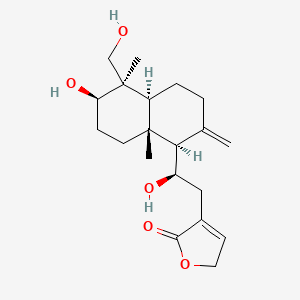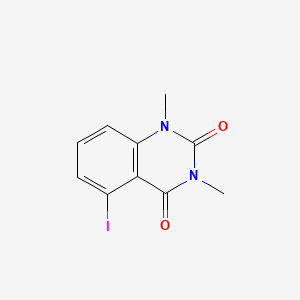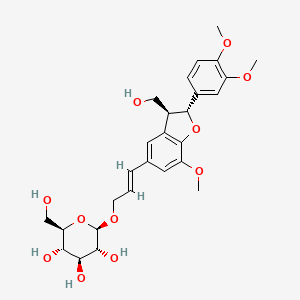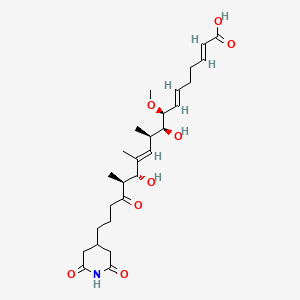
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid is a natural product derived from the bacterium Streptomyces platensis. It is structurally related to migrastatin and isomigrastatin, and it is known for its potential as an inhibitor of tumor cell migration . This compound has garnered significant attention in the field of medicinal chemistry due to its unique structure and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dorrigocin A analogues has been achieved from tri-O-acetyl-D-glucal. The synthetic route involves the combination of cross metathesis of ethyl 6-heptenoate with a glycal derivative and a subsequent allylic rearrangement-alkene isomerization reaction (Perlin reaction) . This method allows for the preparation of dorrigocin A analogues in parallel with migrastatin analogues, facilitating structure-activity studies.
Industrial Production Methods: (2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid is produced by the bacterium Streptomyces platensis through a biosynthetic machinery featuring an acyltransferase-less type I polyketide synthase . The production involves the fermentation of Streptomyces platensis under specific conditions to yield dorrigocin A and related compounds.
Analyse Des Réactions Chimiques
Types of Reactions: (2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues for further study.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of dorrigocin A include ethyl 6-heptenoate, glycal derivatives, and catalysts for cross metathesis and allylic rearrangement-alkene isomerization reactions . The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions involving dorrigocin A include various analogues with modified structures. These analogues are evaluated for their biological activities, particularly their ability to inhibit tumor cell migration .
Applications De Recherche Scientifique
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, dorrigocin A and its analogues are studied for their potential as anti-cancer agents due to their ability to inhibit tumor cell migration . In biology, dorrigocin A is used to study cell migration mechanisms and the effects of glutarimide-containing polyketides on cellular processes
Mécanisme D'action
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid exerts its effects by inhibiting a carboxylmethyltransferase involved in the processing of Ras-related proteins . This inhibition affects the localization and function of these proteins, leading to the suppression of tumor cell migration. The compound targets specific molecular pathways involved in cell migration, making it a valuable tool for studying these processes and developing new therapeutic strategies.
Comparaison Avec Des Composés Similaires
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid is structurally related to migrastatin, isomigrastatin, and other glutarimide-containing polyketides . These compounds share similar biological activities, such as the inhibition of tumor cell migration. dorrigocin A is unique in its specific structure and the particular pathways it targets. The similar compounds include:
- Migrastatin
- Isomigrastatin
- Lactimidomycin
- NK30424 A and B
These compounds, like dorrigocin A, are studied for their potential as anti-cancer agents and their effects on cellular processes.
Propriétés
Numéro CAS |
158446-29-8 |
|---|---|
Formule moléculaire |
C27H41NO8 |
Poids moléculaire |
507.624 |
Nom IUPAC |
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid |
InChI |
InChI=1S/C27H41NO8/c1-17(14-18(2)27(35)22(36-4)12-7-5-6-8-13-25(32)33)26(34)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,18-20,22,26-27,34-35H,5-6,9-11,15-16H2,1-4H3,(H,32,33)(H,28,30,31)/b12-7+,13-8+,17-14+/t18-,19-,22+,26+,27+/m1/s1 |
Clé InChI |
HJCZOTBHYAPUHT-LPYGBFRZSA-N |
SMILES |
CC(C=C(C)C(C(C)C(=O)CCCC1CC(=O)NC(=O)C1)O)C(C(C=CCCC=CC(=O)O)OC)O |
Synonymes |
dorrigocin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


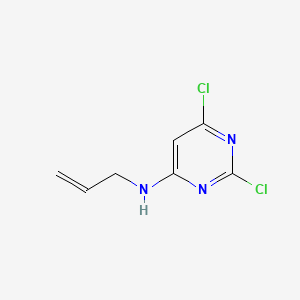
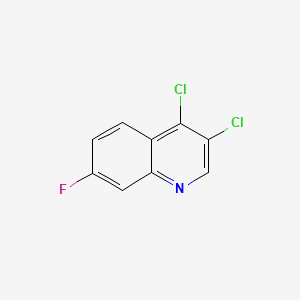
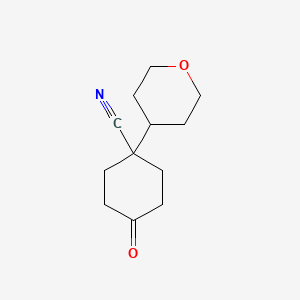
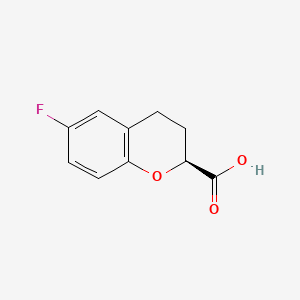
![3-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598352.png)
